PNA5

Description

Properties

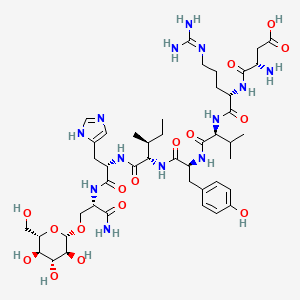

Molecular Formula |

C45H71N13O16 |

|---|---|

Molecular Weight |

1050.138 |

IUPAC Name |

(2S,5S,8S,11S,14S,17S,20S)-5-((1H-imidazol-4-yl)methyl)-1,20-diamino-8-((S)-sec-butyl)-17-(3-guanidinopropyl)-11-(4-hydroxybenzyl)-14-isopropyl-1,4,7,10,13,16,19-heptaoxo-2-((((2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-3,6,9,12,15,18-hexaazadocosan-22-oic acid |

InChI |

InChI=1S/C45H71N13O16/c1-5-21(4)33(43(72)55-28(14-23-16-50-19-52-23)40(69)56-29(37(47)66)18-73-44-36(65)35(64)34(63)30(17-59)74-44)58-41(70)27(13-22-8-10-24(60)11-9-22)54-42(71)32(20(2)3)57-39(68)26(7-6-12-51-45(48)49)53-38(67)25(46)15-31(61)62/h8-11,16,19-21,25-30,32-36,44,59-60,63-65H,5-7,12-15,17-18,46H2,1-4H3,(H2,47,66)(H,50,52)(H,53,67)(H,54,71)(H,55,72)(H,56,69)(H,57,68)(H,58,70)(H,61,62)(H4,48,49,51)/t21-,25-,26-,27-,28-,29-,30-,32-,33-,34-,35+,36-,44-/m0/s1 |

InChI Key |

MREIEXHOTNPVMV-XHNKTLSDSA-N |

SMILES |

O=C(O)C[C@H](N)C(N[C@@H](CCCNC(N)=N)C(N[C@@H](C(C)C)C(N[C@@H](CC1=CC=C(O)C=C1)C(N[C@@H]([C@@H](C)CC)C(N[C@@H](CC2=CNC=N2)C(N[C@@H](CO[C@@H]3[C@@H](O)[C@H](O)[C@@H](O)[C@H](CO)O3)C(N)=O)=O)=O)=O)=O)=O)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PNA5; PNA 5; PNA-5 |

Origin of Product |

United States |

Foundational & Exploratory

PNA5: A Novel Mas Receptor Agon.ist for Neuroprotection and Cognitive Enhancement

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PNA5, a novel glycosylated angiotensin-(1-7) peptide derivative, has emerged as a promising therapeutic candidate for neurological disorders characterized by inflammation and cognitive decline. As a potent agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system, this compound exhibits pleiotropic effects, including anti-inflammatory, anti-oxidative, and neuroprotective properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Neuroinflammation and oxidative stress are key pathological features of numerous neurodegenerative and cerebrovascular diseases, including Vascular Cognitive Impairment and Dementia (VCID) and Parkinson's disease.[1][2] The renin-angiotensin system (RAS) has been identified as a critical regulator of these processes in the brain. While the classical ACE/Ang II/AT1 receptor axis is often associated with pro-inflammatory and vasoconstrictive effects, the alternative ACE2/Ang-(1-7)/Mas receptor axis provides a counter-regulatory, protective influence.[3]

This compound is a novel, glycosylated derivative of Angiotensin-(1-7) (Ang-(1-7)) designed for enhanced bioavailability and brain penetration.[4][5] By acting as a potent agonist at the Mas receptor, this compound leverages the protective arm of the RAS to combat neuroinflammation, reduce oxidative stress, and ultimately preserve cognitive function. Preclinical studies have demonstrated the therapeutic potential of this compound in animal models of VCID and Parkinson's disease-related cognitive decline.[1][2][6]

This compound: A Glycosylated Angiotensin-(1-7) Analog

This compound is a synthetic glycopeptide derived from the endogenous peptide Ang-(1-7). The glycosylation of the peptide backbone enhances its stability and ability to cross the blood-brain barrier, making it a more effective therapeutic agent for central nervous system disorders.[5]

Mechanism of Action: Mas Receptor Agonism

This compound exerts its therapeutic effects primarily through the activation of the Mas receptor, a G-protein coupled receptor.[7] The Mas receptor is expressed on various cell types within the brain, including neurons, glial cells, and vascular endothelial cells.[5][8]

Signaling Pathways

Activation of the Mas receptor by this compound is believed to initiate a cascade of intracellular signaling events that lead to its beneficial effects. While the precise downstream signaling of this compound is still under investigation, the known pathways activated by the Mas receptor include:

-

Reduction of Reactive Oxygen Species (ROS): Mas receptor activation has been shown to decrease the production of ROS, likely through the modulation of NADPH oxidase activity in endothelial cells.[9][10]

-

Anti-inflammatory Cytokine Modulation: this compound treatment has been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-7 (IL-7), and granulocyte colony-stimulating factor (G-CSF), while increasing the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[9] In a mouse model of Parkinson's disease, this compound reduced levels of the inflammatory protein MIP-1beta.[6][7]

-

Improved Cerebral Blood Flow: Activation of the Mas receptor can lead to vasodilation and improved cerebral blood flow, which is beneficial in conditions of vascular cognitive impairment.[7]

References

- 1. This compound, a glycosylated angiotensin-(1−7) mas receptor agonist for vascular dementia: A two species toxicology and toxicokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mmpc.org [mmpc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lerner.ccf.org [lerner.ccf.org]

- 6. behaviorcloud.com [behaviorcloud.com]

- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, A Novel Mas Receptor Agonist, Improves Neurovascular and Blood-Brain-Barrier Function in a Mouse Model of Vascular Cognitive Impairment and Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Endothelial cell superoxide generation: regulation and relevance for cardiovascular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of PNA5 Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNA5 is a novel, synthetic glycopeptide analogue of Angiotensin-(1-7) that demonstrates significant promise as a neuroprotective agent. As a potent agonist of the Mas receptor, this compound has been shown to mitigate neuroinflammation, reduce oxidative stress, and improve cognitive function in preclinical models of neurodegenerative diseases, including Parkinson's disease and vascular cognitive impairment and dementia (VCID). Its glycosylation enhances bioavailability and brain penetration compared to its parent peptide. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Introduction

Neurodegenerative diseases are often characterized by chronic neuroinflammation and oxidative stress, leading to progressive neuronal loss and cognitive decline.[1][2] The renin-angiotensin system (RAS) has been identified as a key modulator of these processes in the brain.[2] While the classical ACE/Ang II/AT1 receptor axis is often associated with pro-inflammatory and vasoconstrictive effects, the alternative ACE2/Ang-(1-7)/Mas receptor axis is recognized for its counter-regulatory, protective functions.[3]

This compound, a glycosylated derivative of Angiotensin-(1-7), has emerged as a promising therapeutic candidate that leverages the protective arm of the RAS.[3][4] By replacing the C-terminal proline with a glycosylated serine and amidating the C-terminus, this compound exhibits enhanced stability and brain penetration.[3] This guide details the scientific foundation of this compound, from its rational design and synthesis to its biological activity and therapeutic potential.

Discovery and Rationale

The development of this compound was driven by the need to overcome the therapeutic limitations of the native Ang-(1-7) peptide, which has a short half-life and poor brain penetration.[3] Glycosylation is a known strategy to improve the pharmacokinetic properties of peptides.[5] The specific modification in this compound involves the replacement of proline at position seven with a serine residue that is O-linked to a glucose moiety.[3] This alteration results in a molecule with a molecular weight of 1278 g/mol and significantly improved stability.[3]

Data Presentation

Pharmacokinetic Properties

| Parameter | This compound | Angiotensin-(1-7) | Species | Reference |

| Molecular Weight ( g/mol ) | 1278 | ~1046 | - | [3] |

| In Vitro Stability (t½) | Significantly longer | Short | Rat Serum | [3] |

| Brain/Plasma Ratio | 0.255 | Lower | Mouse | [4] |

| Cmax (rats, 1 mg/kg/day) | Increased with dose | - | Rat | |

| AUC0-2hr (rats, 1 mg/kg/day) | Increased with dose | - | Rat | |

| Cmax (dogs, 1 mg/kg/day) | Less than dose-proportional increase | - | Dog | |

| AUC0-2hr (dogs, 1 mg/kg/day) | Approximately dose-proportional increase | - | Dog |

In Vivo Efficacy: Cognitive Function

Novel Object Recognition (NOR) Test in a Mouse Model of VCID

| Treatment Group | Discrimination Ratio (Mean ± SEM) | n | Statistical Significance (vs. VCID-Vehicle) | Reference |

| Control (Sham + DMSO) | 0.451 ± 0.106 | 15 | - | [2] |

| VCID-Vehicle | -0.109 ± 0.089 | 8 | - | [2] |

| VCID-PNA5 | 0.317 ± 0.079 | 13 | p < 0.05 | [2] |

In Vivo Efficacy: Neuroinflammation

Microglia Activation in the Hippocampus of a VCID Mouse Model

| Brain Region | Treatment Group | Microglia Cell Number (Log Transformation, Mean ± SEM) | n | Statistical Significance (vs. VCID-Vehicle) | Reference |

| CA3 | VCID-Vehicle | 1.45 ± 0.047 | 4 | - | [1] |

| CA3 | VCID-PNA5 | 1.26 ± 0.008 | 4 | p = 0.006 | [1] |

| CA1 | VCID-Vehicle | 1.49 ± 0.027 | 4 | - | [1] |

| CA1 | VCID-PNA5 | 1.32 ± 0.018 | 4 | Not Significant (p=0.129) | [1] |

In Vitro Activity

This compound has been shown to cause a dose-dependent inhibition of reactive oxygen species (ROS) in human endothelial cells.[3]

Signaling Pathways and Experimental Workflows

This compound-Mas Receptor Signaling Pathway

Caption: this compound activates the Mas receptor, initiating downstream signaling.

Experimental Workflow for In Vivo Studies

Caption: Workflow for preclinical evaluation of this compound in a mouse model.

Experimental Protocols

Synthesis of this compound Peptide

Principle: this compound (Asp-Arg-Val-Tyr-Ile-His-Ser(O-β-D-Glc)-NH₂) is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]

Materials:

-

Rink amide-MBHA resin

-

Fmoc-protected amino acids (Asp, Arg, Val, Tyr, Ile, His)

-

Fmoc-Ser(OGlc-OAc₆)-OH (pre-glycosylated serine)

-

Coupling agents: ClHOBt, DIC

-

Deprotection agent: 20% piperidine in DMF

-

Capping agent: 10% acetic anhydride and 10% DIPEA in DCM

-

Cleavage cocktail: Trifluoroacetic acid (TFA)-based

-

Solvents: NMP, DCM, DMF

-

HPLC for purification

Procedure:

-

Resin Swelling: Swell the Rink amide-MBHA resin in NMP.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially, starting from the C-terminus. For each coupling step, use an excess of the Fmoc-amino acid, ClHOBt, and DIC in NMP.

-

Glycosylated Serine Coupling: Manually couple the Fmoc-Ser(OGlc-OAc₆)-OH using ClHOBt and DIC.

-

Capping: After the coupling of the glycosylated serine, cap any unreacted sites on the resin with 10% acetic anhydride and 10% DIPEA in DCM.

-

Chain Elongation: Continue the sequential coupling of the remaining amino acids.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a TFA-based cleavage cocktail.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Novel Object Recognition (NOR) Test

Principle: This test assesses recognition memory based on the innate tendency of mice to explore a novel object more than a familiar one.

Procedure:

-

Habituation: Individually place mice in an open-field arena for 5-10 minutes to acclimate them to the environment.

-

Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore freely for a set period (e.g., 10 minutes).

-

Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour).

-

Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5-10 minutes).

-

Data Analysis: Calculate the discrimination ratio: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher ratio indicates better recognition memory.

Measurement of Reactive Oxygen Species (ROS) in Brain Tissue

Principle: Fluorescent probes are used to detect and quantify ROS levels in brain homogenates.

Procedure:

-

Tissue Homogenization: Homogenize brain tissue samples in a suitable buffer on ice.

-

Protein Quantification: Determine the protein concentration of the homogenates for normalization.

-

Incubation with Fluorescent Probe: Incubate the homogenates with a ROS-sensitive fluorescent probe (e.g., DCFH-DA or MitoSOX).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Normalize the fluorescence intensity to the protein concentration to determine the relative ROS levels.

Cytokine Measurement by ELISA

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines in plasma or brain homogenates.

Procedure:

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Sample Incubation: Add standards and samples to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Enzyme Conjugate: Add an enzyme-conjugated streptavidin that binds to the biotinylated detection antibody.

-

Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to a colored product.

-

Measurement: Measure the absorbance of the colored product using a microplate reader.

-

Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in the samples.

Conclusion

This compound represents a significant advancement in the development of therapeutics for neurodegenerative diseases. Its rational design, incorporating glycosylation to enhance its drug-like properties, has resulted in a potent Mas receptor agonist with demonstrated efficacy in preclinical models. The data presented in this guide highlight its ability to improve cognitive function and reduce neuroinflammation. The detailed experimental protocols provide a foundation for further research and development of this compound and similar glycopeptides. As research progresses, this compound holds the potential to become a first-in-class therapy for a range of neurological disorders.

References

- 1. This compound, A Novel Mas Receptor Agonist, Improves Neurovascular and Blood-Brain-Barrier Function in a Mouse Model of Vascular Cognitive Impairment and Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, A Novel Mas Receptor Agonist, Improves Neurovascular and Blood-Brain-Barrier Function in a Mouse Model of Vascular Cognitive Impairment and Dementia PMID: 37815905 | MedChemExpress [medchemexpress.eu]

- 4. This compound, A Novel Mas Receptor Agonist, Improves Neurovascular and Blood-Brain-Barrier Function in a Mouse Model of Vascular Cognitive Impairment and Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a glycosylated angiotensin-(1-7) mas receptor agonist for vascular dementia: A two species toxicology and toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

PNA5: A Novel Neuroprotective Agent for Cognitive Dysfunction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cognitive decline associated with neurodegenerative diseases such as Parkinson's Disease (PD) and Vascular Contributions to Cognitive Impairment and Dementia (VCID) represents a significant and growing unmet medical need. Emerging preclinical evidence highlights PNA5, a novel glycosylated angiotensin-(1-7) peptide and Mas receptor agonist, as a promising therapeutic candidate. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical data on its role in improving cognitive function, and outlining the experimental protocols used in these foundational studies. This compound has demonstrated significant efficacy in animal models by mitigating neuroinflammation, reducing oxidative stress, and protecting against neuronal loss, leading to the reversal of cognitive deficits.

Introduction

This compound is a synthetic glycopeptide derived from the endogenous hormone Angiotensin-(1-7). The addition of a sugar moiety enhances its bioavailability and brain penetration, making it a promising centrally-acting therapeutic.[1] this compound functions as a potent agonist of the Mas receptor, a key component of the protective arm of the Renin-Angiotensin System (RAS).[2] Activation of the Mas receptor is associated with anti-inflammatory, vasodilatory, and neuroprotective effects, counteracting the detrimental actions of the classical RAS pathway mediated by the Angiotensin II type 1 (AT1) receptor.[3] Preclinical studies have demonstrated the potential of this compound to ameliorate cognitive dysfunction in models of both Parkinson's Disease and VCID.[4][5]

Mechanism of Action: The this compound-Mas Receptor Signaling Pathway

This compound exerts its neuroprotective and cognitive-enhancing effects primarily through the activation of the Mas receptor, which is expressed on various central nervous system (CNS) cells, including neurons, microglia, and endothelial cells.[5][6] The binding of this compound to the Mas receptor initiates a signaling cascade that leads to a reduction in neuroinflammation and oxidative stress.

Key downstream effects of this compound-mediated Mas receptor activation include:

-

Modulation of Microglial Activation: this compound has been shown to suppress the pro-inflammatory phenotype of microglia, the resident immune cells of the brain.[7] This is achieved, in part, by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[1]

-

Cytokine Regulation: Treatment with this compound leads to a decrease in the production of pro-inflammatory cytokines such as Macrophage Inflammatory Protein-1β (MIP-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-7 (IL-7), and Granulocyte-Colony Stimulating Factor (G-CSF).[4][6] Concurrently, it has been shown to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10).[6]

-

Reduction of Oxidative Stress: Mas receptor activation is linked to a decrease in the production of reactive oxygen species (ROS), which are key contributors to neuronal damage in neurodegenerative diseases.[5][8]

-

Improved Cerebrovascular Function: this compound has been shown to improve the integrity of the blood-brain barrier and enhance neurovascular coupling, the process that links neuronal activity to local changes in cerebral blood flow.[5][9]

The following diagram illustrates the proposed signaling pathway of this compound.

Quantitative Data on Cognitive Efficacy

Preclinical studies have provided quantitative evidence of this compound's ability to reverse cognitive deficits in mouse models of neurodegenerative diseases.

Table 1: Effect of this compound on Cognitive Function in a Mouse Model of Vascular Cognitive Impairment and Dementia (VCID)

| Treatment Group | N | Novel Object Recognition (Discrimination Ratio) |

| Control | 15 | 0.451 ± 0.106 |

| VCID-Vehicle | 8 | -0.109 ± 0.089 |

| VCID-PNA5 | 13 | 0.317 ± 0.079 |

Data are presented as mean ± SEM. A higher discrimination ratio indicates better recognition memory.

Table 2: Effect of this compound on Cognitive Function in a Mouse Model of Parkinson's Disease (Thy1-αSyn)

| Cognitive Test | Outcome |

| Novel Object Recognition | This compound treatment reversed cognitive dysfunction.[4] |

| Y-Maze Spontaneous Alternation | This compound treatment reversed cognitive dysfunction.[4] |

Specific quantitative data for the Thy1-αSyn model were not available in the reviewed literature, but qualitative improvements were consistently reported.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies evaluating the efficacy of this compound.

Animal Models

-

Thy1-αSyn Mouse Model of Parkinson's Disease: This model involves mice that overexpress the human wild-type α-synuclein protein under the control of the Thy1 promoter ("line 61").[4] These mice develop progressive motor and non-motor deficits, including cognitive impairment, that are characteristic of Parkinson's disease.

-

Vascular Cognitive Impairment and Dementia (VCID) Mouse Model: This model is induced by chronic heart failure in mice, which leads to decreased cerebral blood flow and subsequent cognitive deficits.[5]

This compound Administration

-

Dosage and Route: In the Thy1-αSyn mouse model, this compound was administered daily via subcutaneous injection at a dose of 1 mg/kg.[4] In the VCID model, an extended-release formulation of this compound was administered subcutaneously.[6]

-

Treatment Duration: Treatment durations in the cited studies ranged from 21 days to two months.[4][6]

Behavioral Assays for Cognitive Function

-

Novel Object Recognition (NOR) Test: This test assesses recognition memory.

-

Habituation: Mice are individually placed in an open-field arena and allowed to explore freely to acclimate to the environment.

-

Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period.

-

Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.

-

Data Analysis: The discrimination ratio is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher ratio indicates a preference for the novel object and intact recognition memory.

-

-

Y-Maze Spontaneous Alternation Test: This test evaluates spatial working memory.

-

Apparatus: A three-arm maze in the shape of a 'Y'.

-

Procedure: Mice are placed in the center of the maze and allowed to freely explore the three arms for a defined period.

-

Data Collection: The sequence of arm entries is recorded. An alternation is defined as consecutive entries into three different arms.

-

Data Analysis: The percentage of spontaneous alternation is calculated as (Number of alternations) / (Total number of arm entries - 2) x 100. A higher percentage indicates better spatial working memory.

-

The following diagram illustrates the general workflow of the preclinical cognitive assessment.

Neuroprotective Effects of this compound

Beyond improving cognitive function, this compound has demonstrated direct neuroprotective effects in the brain.

-

Histological Analysis: In the Thy1-αSyn mouse model, treatment with this compound was associated with a reduction in neuronal loss within the CA3 region of the hippocampus.[4]

-

Biomarker Modulation: this compound treatment has been shown to decrease circulating levels of neurofilament light protein (NfL), a biomarker of neurodegeneration.[5]

Conclusion and Future Directions

This compound is a promising, first-in-class therapeutic candidate for the treatment of cognitive impairment in neurodegenerative diseases. Its mechanism of action, centered on the activation of the protective Mas receptor, addresses the key pathological drivers of neuroinflammation and oxidative stress. The robust preclinical data demonstrating its ability to reverse cognitive deficits and protect against neuronal loss provide a strong rationale for its continued development. This compound is currently in Phase II clinical trials for Traumatic Brain Injury, and its potential for treating cognitive symptoms in PD and VCID is under active investigation.[10] Future research should focus on further elucidating the downstream signaling pathways of this compound and on translating these promising preclinical findings into effective therapies for patients.

References

- 1. A Mouse Model to Test Novel Therapeutics for Parkinson’s Disease: an Update on the Thy1-aSyn (“line 61”) Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, A Novel Mas Receptor Agonist, Improves Neurovascular and Blood-Brain-Barrier Function in a Mouse Model of Vascular Cognitive Impairment and Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Spontaneous Object Exploration in a Recessive Gene Knockout Model of Parkinson’s Disease: Development and Progression of Object Recognition Memory Deficits in Male Pink1–/– Rats [frontiersin.org]

- 4. Cognitive deficits in a mouse model of pre-manifest Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Progressive Mouse Model of Parkinson’s Disease: The Thy1-aSyn (“Line 61”) Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, A Novel Mas Receptor Agonist, Improves Neurovascular and Blood-Brain-Barrier Function in a Mouse Model of Vascular Cognitive Impairment and Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Angiotensin-(1-7) protective effects in neurocognitive disorders: molecular mechanisms to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Innate Preferences Affect Results of Object Recognition Task in Wild Type and Alzheimer’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

PNA5 and its Neuroprotective Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNA5 is a novel, glycosylated angiotensin-(1-7) peptide analog that acts as a potent and selective agonist for the Mas receptor (MasR), a key component of the protective arm of the renin-angiotensin system (RAS).[1] Emerging preclinical evidence highlights the significant neuroprotective potential of this compound, positioning it as a promising therapeutic candidate for a range of neurological disorders characterized by neuroinflammation and cognitive decline, including Parkinson's disease and vascular cognitive impairment.[2][3] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its modulation of neuroprotective signaling pathways, and offers detailed experimental protocols and quantitative data from key preclinical studies.

Mechanism of Action: Mas Receptor Agonism

This compound exerts its neuroprotective effects primarily through the activation of the G protein-coupled Mas receptor.[4] The Angiotensin-(1-7)/MasR axis is known to counteract the detrimental effects of the classical RAS pathway (Angiotensin II/AT1 receptor), which is often associated with inflammation, vasoconstriction, and oxidative stress.[5] By stimulating the MasR, this compound initiates a cascade of downstream signaling events that collectively promote neuronal survival, reduce inflammation, and improve cerebrovascular function.[1][2]

Core Neuroprotective Signaling Pathways

This compound's engagement of the Mas receptor triggers a multi-faceted signaling cascade that converges on key neuroprotective pathways. The primary mechanisms identified include the modulation of PI3K/Akt, Nrf2, and NF-κB signaling.

PI3K/Akt Pathway Activation

Activation of the Mas receptor by its agonists, such as Angiotensin-(1-7) and by extension this compound, has been shown to stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[6][7] This pathway is a cornerstone of cell survival and proliferation. In the context of neuroprotection, activation of PI3K/Akt signaling leads to the inhibition of apoptotic pathways and the promotion of neuronal growth and synaptic plasticity.[6]

Nrf2 Pathway Upregulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[8] Studies have demonstrated that Angiotensin-(1-7) can activate the Nrf2 pathway, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[8][9] This action helps to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.

NF-κB Pathway Inhibition

Chronic activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a hallmark of neuroinflammation.[10] Angiotensin-(1-7), through MasR activation, has been shown to suppress the activation of NF-κB.[5][11] This inhibitory action leads to a downstream reduction in the production of pro-inflammatory cytokines and chemokines, thereby dampening the neuroinflammatory response that contributes to neuronal cell death.[10]

Signaling Pathway Diagram

References

- 1. RePORT ⟩ RePORTER [reporter.nih.gov]

- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 3. This compound, A Novel Mas Receptor Agonist, Improves Neurovascular and Blood-Brain-Barrier Function in a Mouse Model of Vascular Cognitive Impairment and Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mas Receptor as a Target for Neuropathic Pain Management: Insights into Angiotensin-(1-7) Signaling and Therapeutic Opportunities | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 5. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]

- 6. Angiotensin 1-7 ameliorates 6-hydroxydopamine lesions in hemiparkinsonian rats through activation of MAS receptor/PI3K/Akt/BDNF pathway and inhibition of angiotensin II type-1 receptor/NF-κB axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The ACE2/Ang-(1-7)/MasR axis alleviates brain injury after cardiopulmonary resuscitation in rabbits by activating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The angiotensin-(1-7)/Mas receptor axis protects from endothelial cell senescence via klotho and Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Neuroprotective Mechanisms of the ACE2–Angiotensin-(1-7)–Mas Axis in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atsjournals.org [atsjournals.org]

The Impact of PNA5 on Microglial Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of PNA5, a novel Mas receptor agonist, on microglial activation. This compound has emerged as a promising therapeutic candidate for neuroinflammatory and neurodegenerative diseases by demonstrating a significant ability to modulate microglial activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Impact of this compound on Microglial Activation

This compound exerts a potent anti-inflammatory effect by suppressing the activation of microglia, the resident immune cells of the central nervous system. In pathological conditions, microglia become activated and release a barrage of pro-inflammatory mediators, contributing to neuronal damage. This compound, by activating the Mas receptor, effectively dampens this response.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of this compound on microglial activation and associated inflammatory markers.

| Parameter | Model System/Region | Control/Vehicle Group | This compound-Treated Group | Percentage Change | Citation |

| Microglia Cell Number (log transformed) | Hippocampus (CA3) | 1.45 ± 0.047 | 1.26 ± 0.008 | -13.1% | |

| Circulating TNF-α | VCID/HF Mouse Model | Elevated | Decreased | Data not specified | |

| Circulating IL-10 | VCID/HF Mouse Model | Normal | Increased | Data not specified |

| Parameter | Model System | LPS-Stimulated | This compound + LPS-Stimulated | Notes |

| Microglial TNF-α Release | In vitro | Increased | Data not available | While this compound has been shown to reduce circulating TNF-α, specific quantitative data on the direct inhibition of TNF-α release from this compound-treated microglia is not yet available in the public domain. |

| Microglial IL-6 Release | In vitro | Increased | Data not available | Specific quantitative data on the effect of this compound on IL-6 release directly from microglia has not been detailed in the available literature. |

| Microglial Nitric Oxide Production | In vitro | Increased | Data not available | Although the Mas receptor signaling pathway is known to influence nitric oxide synthase, direct quantitative measurements of nitric oxide production from microglia in response to this compound treatment are not currently published. |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the impact of this compound on microglial activation.

Immunohistochemistry for Iba-1 (Microglial Marker)

This protocol is used to identify and quantify microglia in brain tissue.

Materials:

-

4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)

-

30% Sucrose in PBS

-

PBS

-

Triton X-100

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibody: Rabbit anti-Iba1

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488) or biotin

-

ABC kit (for biotin-based detection)

-

DAB substrate (for biotin-based detection)

-

Mounting medium

Procedure:

-

Tissue Preparation:

-

Perfuse animals with ice-cold PBS followed by 4% PFA.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing it in 30% sucrose in PBS until it sinks.

-

Freeze the brain and cut 30-40 µm sections on a cryostat.

-

-

Staining:

-

Wash sections three times in PBS for 5 minutes each.

-

Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.

-

Incubate sections in blocking solution for 1 hour at room temperature.

-

Incubate sections with the primary anti-Iba1 antibody (diluted in blocking solution) overnight at 4°C.

-

Wash sections three times in PBS for 5 minutes each.

-

Incubate sections with the secondary antibody (diluted in blocking solution) for 2 hours at room temperature in the dark (for fluorescent detection).

-

For biotin-based detection, incubate with biotinylated secondary antibody, followed by incubation with ABC reagent and visualization with DAB substrate.

-

Wash sections three times in PBS for 5 minutes each.

-

-

Mounting and Imaging:

-

Mount sections on glass slides and coverslip with mounting medium.

-

Visualize and capture images using a fluorescence or bright-field microscope.

-

Quantify the number of Iba-1 positive cells in specific brain regions using image analysis software.

-

Griess Assay for Nitric Oxide Quantification

This assay measures the concentration of nitrite, a stable and quantifiable breakdown product of nitric oxide, in cell culture supernatants.

Materials:

-

Griess Reagent:

-

Solution A: 1% sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water

-

-

Sodium nitrite standard solution (for standard curve)

-

Cell culture supernatant from microglia treated with LPS and/or this compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Collect cell culture supernatants from experimental wells.

-

Centrifuge the supernatants to remove any cellular debris.

-

-

Assay:

-

Add 50 µL of each sample or standard to a 96-well plate in triplicate.

-

Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (TNF-α, IL-6)

This protocol is used to quantify the concentration of specific cytokines in cell culture supernatants.

Materials:

-

ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6), which typically includes:

-

Antibody-coated 96-well plate

-

Detection antibody

-

Standard

-

Avidin-HRP conjugate

-

Wash buffer

-

Substrate solution (TMB)

-

Stop solution

-

-

Cell culture supernatant

-

Microplate reader

Procedure:

-

Plate Preparation:

-

Prepare the standard dilutions according to the kit instructions.

-

Add 100 µL of standards and samples to the appropriate wells of the antibody-coated plate.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate four times with wash buffer.

-

Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate four times with wash buffer.

-

Add 100 µL of Avidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the plate four times with wash buffer.

-

-

Measurement:

-

Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm within 30 minutes.

-

Calculate the cytokine concentration in the samples based on the standard curve.

-

Signaling Pathways and Mechanisms of Action

This compound mediates its anti-inflammatory effects on microglia primarily through the activation of the Mas receptor, a G protein-coupled receptor. The activation of this receptor initiates a signaling cascade that counteracts pro-inflammatory pathways.

The diagram above illustrates the proposed signaling pathway of this compound in microglia. This compound activates the Mas receptor, which in turn can lead to the activation of the PI3K/Akt pathway. This can inhibit the transcription factor FOXO1, a key regulator of autophagy, ultimately promoting an anti-inflammatory response. Furthermore, Mas receptor activation can antagonize the pro-inflammatory signaling cascade initiated by the AT1 receptor, which is known to activate the NF-κB pathway and subsequent expression of pro-inflammatory genes like TNF-α, IL-6, and iNOS (the enzyme responsible for nitric oxide production).

This workflow outlines the typical experimental process for evaluating the effect of this compound on microglial activation. It encompasses both in vitro studies using cultured microglia and in vivo studies using animal models of neurological disease.

This diagram illustrates the logical relationship of this compound's mechanism of action. By activating the Mas receptor, this compound inhibits microglial activation, leading to a reduction in harmful pro-inflammatory mediators and ultimately contributing to neuroprotection.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for neurological disorders characterized by neuroinflammation. Its ability to suppress microglial activation via the Mas receptor signaling pathway provides a clear mechanism for its neuroprotective effects. While further research is needed to quantify its direct impact on the release of specific pro-inflammatory cytokines from microglia, the existing data strongly support its development as a novel treatment for a range of debilitating neurological conditions. This guide provides a foundational understanding for researchers and drug development professionals working to translate the promise of this compound into clinical applications.

PNA5: A Novel Glycopeptide with Therapeutic Potential for Parkinson's Disease Dementia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by motor dysfunction and significant non-motor symptoms, including cognitive impairment and dementia. Current therapeutic strategies primarily address motor symptoms, leaving a critical unmet need for treatments that can halt or reverse the cognitive decline associated with PD. PNA5, a novel glycosylated angiotensin-(1-7) analog, has emerged as a promising therapeutic candidate. As a potent agonist of the Mas receptor (MasR), this compound leverages a signaling pathway known to confer neuroprotective and anti-inflammatory effects. Preclinical studies in a validated mouse model of Parkinson's disease have demonstrated the potential of this compound to ameliorate cognitive deficits by reducing neuroinflammation and preventing neuronal loss in key brain regions associated with memory and learning. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Introduction: The Challenge of Parkinson's Disease Dementia

Cognitive impairment is a common and debilitating non-motor symptom of Parkinson's disease, affecting a significant percentage of patients and progressing to dementia in many cases. The underlying pathology is complex, involving the accumulation of α-synuclein, neuroinflammation, and neuronal loss in critical brain regions such as the hippocampus. The lack of effective treatments for Parkinson's disease dementia (PDD) underscores the urgent need for novel therapeutic approaches that target these pathological mechanisms.

This compound is a rationally designed glycopeptide that builds upon the known neuroprotective properties of the angiotensin-(1-7) peptide. By glycosylating the peptide, its stability and ability to cross the blood-brain barrier are enhanced, making it a more viable drug candidate. This compound acts as an agonist for the Mas receptor, a key component of the renin-angiotensin system's protective arm.

Mechanism of Action: The this compound-Mas Receptor Signaling Pathway

This compound exerts its neuroprotective effects through the activation of the Mas receptor, which is expressed on various cell types in the brain, including neurons and microglia.[1] The binding of this compound to the MasR initiates a signaling cascade that counteracts the pathophysiological processes implicated in Parkinson's disease dementia.

A key therapeutic action of this compound is the modulation of neuroinflammation.[1][2] In the context of PD, microglia, the resident immune cells of the brain, can become chronically activated, leading to the release of pro-inflammatory cytokines and chemokines that contribute to neuronal damage.[2][3] this compound has been shown to reduce the activation of microglia and decrease the production of inflammatory mediators, thereby creating a more favorable environment for neuronal survival and function.[2]

Preclinical Efficacy in a Parkinson's Disease Model

The therapeutic potential of this compound for PDD has been evaluated in the Thy1-αSyn ("line 61") mouse model, which overexpresses human wild-type α-synuclein and recapitulates key features of the cognitive decline seen in Parkinson's disease.[1][4][5]

Amelioration of Cognitive Deficits

In this preclinical model, systemic administration of this compound (1 mg/kg/day) demonstrated a significant reversal of cognitive dysfunction as assessed by two standard behavioral tests: the Novel Object Recognition (NOR) test and the Y-maze spontaneous alternation test.[4]

| Behavioral Test | Animal Model | Treatment Group | Key Finding | Reference |

| Novel Object Recognition | Thy1-αSyn Mice | This compound (1 mg/kg/day) | Reversed cognitive dysfunction | [4] |

| Y-maze Spontaneous Alternation | Thy1-αSyn Mice | This compound (1 mg/kg/day) | Reversed cognitive dysfunction | [4] |

Reduction of Neuroinflammation

This compound treatment was associated with a significant reduction in neuroinflammation within the hippocampus.[4] A key finding was the decrease in circulating levels of Macrophage Inflammatory Protein-1 beta (MIP-1β), a chemokine linked to microglial activation and neurodegeneration.[2][4] This suggests that MIP-1β could serve as a potential biomarker for target engagement and therapeutic efficacy of this compound.[4]

| Biomarker | Sample Type | Animal Model | Treatment Group | Key Finding | Reference |

| Microglial Activation | Brain Tissue (Hippocampus) | Thy1-αSyn Mice | This compound (1 mg/kg/day) | Decreased hippocampal inflammation | [4] |

| MIP-1β | Plasma | Thy1-αSyn Mice | This compound (1 mg/kg/day) | Reduced circulating levels | [2][4] |

Neuroprotection in the Hippocampus

A crucial finding from the preclinical studies was the neuroprotective effect of this compound. Treatment with this compound blunted the loss of neurons within the CA3 region of the hippocampus, a brain area critical for learning and memory.[4] This demonstrates the potential of this compound to not only manage symptoms but also to modify the underlying disease process by preserving neuronal integrity.

| Neuropathological Endpoint | Brain Region | Animal Model | Treatment Group | Key Finding | Reference |

| Neuronal Loss | Hippocampus (CA3 region) | Thy1-αSyn Mice | This compound (1 mg/kg/day) | Blunted neuronal loss | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these seminal findings. The following are the core experimental protocols employed in the preclinical evaluation of this compound.

This compound Synthesis

This compound is a glycosylated analog of angiotensin-(1-7). Its synthesis is achieved through solid-phase peptide synthesis (SPPS), a standard method for peptide manufacturing.

Protocol:

-

Resin Preparation: A suitable solid-phase resin is prepared for peptide synthesis.

-

Amino Acid Coupling: Amino acids are sequentially coupled to the growing peptide chain on the resin, following the this compound sequence.

-

Glycosylation: A key step involves the incorporation of a glycosylated serine residue at the appropriate position in the peptide sequence.

-

Cleavage and Deprotection: The completed glycopeptide is cleaved from the resin, and all protecting groups are removed.

-

Purification and Characterization: The crude this compound is purified, typically using high-performance liquid chromatography (HPLC), and its identity and purity are confirmed by mass spectrometry and other analytical techniques.

Animal Model

-

Model: Thy1-αSyn ("line 61") transgenic mice.

-

Genetic Background: (C57BL/6 x DBA/2)F1.

-

Characteristics: These mice overexpress human wild-type α-synuclein, leading to progressive α-synuclein pathology, neuroinflammation, and cognitive deficits, mimicking aspects of Parkinson's disease dementia.[1][4][5]

-

Treatment Administration: this compound is administered systemically, for example, via daily subcutaneous injections at a dose of 1 mg/kg.[4]

Behavioral Testing

Novel Object Recognition (NOR) Test Protocol:

-

Habituation: Mice are individually habituated to an open-field arena for a set period.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them freely for a defined time. The time spent exploring each object is recorded.

-

Testing Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.

-

Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Y-Maze Spontaneous Alternation Protocol:

-

Apparatus: A three-arm maze with arms of equal length.

-

Procedure: Each mouse is placed at the center of the maze and allowed to freely explore the three arms for a set duration.

-

Data Recording: The sequence of arm entries is recorded.

-

Data Analysis: The percentage of spontaneous alternations is calculated. A spontaneous alternation is defined as consecutive entries into all three arms without repetition. A higher percentage of spontaneous alternation reflects better spatial working memory.

Immunohistochemistry for Microglial Activation

Protocol:

-

Tissue Preparation: Mice are euthanized, and their brains are collected and fixed (e.g., in 4% paraformaldehyde). The brains are then cryoprotected and sectioned.

-

Staining: Brain sections, particularly of the hippocampus, are stained with an antibody against a microglial marker, such as Iba1 (Ionized calcium-binding adapter molecule 1).

-

Imaging: The stained sections are imaged using microscopy.

-

Quantification: The number and morphology of Iba1-positive cells are quantified to assess the level of microglial activation.

Enzyme-Linked Immunosorbent Assay (ELISA) for MIP-1β

Protocol:

-

Sample Collection: Blood is collected from the mice, and plasma is prepared.

-

Assay: A commercial ELISA kit for mouse MIP-1β is used according to the manufacturer's instructions.

-

Data Analysis: The concentration of MIP-1β in the plasma samples is determined by comparing the absorbance values to a standard curve.

Pharmacokinetics and Clinical Development

This compound has a favorable pharmacokinetic profile, with a brain-to-plasma ratio of 0.255, indicating good penetration into the central nervous system.[4] The company developing this compound, ProNeurogen, has received Investigational New Drug (IND) approval from the U.S. Food and Drug Administration (FDA) to initiate Phase 1 clinical trials in healthy adults to assess the safety and tolerability of this compound.

Conclusion and Future Directions

This compound represents a promising, disease-modifying therapeutic approach for Parkinson's disease dementia. Its unique mechanism of action, targeting the neuroprotective Mas receptor signaling pathway to reduce neuroinflammation and prevent neuronal loss, distinguishes it from current therapies. The robust preclinical data in a relevant animal model provides a strong rationale for its continued clinical development.

Future research should focus on:

-

Elucidating the detailed downstream signaling pathways activated by this compound in different brain cell types.

-

Identifying additional biomarkers to track disease progression and therapeutic response.

-

Evaluating the long-term efficacy and safety of this compound in further preclinical and clinical studies.

The development of this compound offers a beacon of hope for patients and families affected by the debilitating cognitive decline associated with Parkinson's disease.

References

- 1. Thy1-αSyn “Line 61” Mouse | ALZFORUM [alzforum.org]

- 2. researchgate.net [researchgate.net]

- 3. Neuropathological assessment and validation of mouse models for Alzheimer's disease: applying NIA-AA guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Mouse Model to Test Novel Therapeutics for Parkinson’s Disease: an Update on the Thy1-aSyn (“line 61”) Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Progressive Mouse Model of Parkinson’s Disease: The Thy1-aSyn (“Line 61”) Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PNA5 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and evaluation of PNA5, a novel Mas receptor agonist, in preclinical mouse models of neurodegenerative and neurovascular diseases. The protocols detailed below are based on established methodologies from peer-reviewed research and are intended to assist in the design and execution of studies investigating the therapeutic potential of this compound.

Introduction

This compound is a glycosylated Angiotensin-(1-7) peptide derivative that acts as a pleiotropic anti-inflammatory agent by activating the Mas receptor.[1][2] Its enhanced brain penetration and bioavailability make it a promising candidate for treating conditions associated with neuroinflammation and cognitive decline, such as Vascular Contributions to Cognitive Impairment and Dementia (VCID) and Parkinson's Disease (PD).[1][3][4] Administration of this compound in mouse models has been shown to reverse cognitive deficits, reduce neuroinflammation, improve neurovascular function, and offer neuroprotection.[1][3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative outcomes of this compound administration in relevant mouse models.

Table 1: Efficacy of this compound in a VCID-HF Mouse Model

| Parameter | Control | VCID-Vehicle | VCID-PNA5 |

| Novel Object Recognition (Discrimination Ratio) | 0.451 ± 0.106 | -0.109 ± 0.089 | 0.317 ± 0.079 |

| Microglia Count (Iba-1+ cells) in Hippocampal CA3 | Data not reported | Significant Increase vs. Control | 40% decrease vs. VCID-Vehicle |

| Microglia Count (Iba-1+ cells) in Hippocampal CA1 | Data not reported | Significant Increase vs. Control | 32% decrease vs. VCID-Vehicle (not statistically significant) |

Data sourced from Hoyer-Kimura et al., 2024.[1][5]

Table 2: Efficacy of this compound in a Parkinson's Disease Mouse Model (Thy1-αSyn)

| Parameter | Wild-Type | Thy1-αSyn Vehicle | Thy1-αSyn this compound |

| Y-Maze (Spontaneous Alternation %) | ~75% | ~55% | ~70% |

| Circulating MIP-1β Levels | Baseline | Elevated | Significantly Reduced |

| Neuronal Loss in Hippocampal CA3 | Minimal | Significant | Blunted |

Note: Y-maze data is illustrative based on reported outcomes, as specific quantitative data was not available in the provided search results.[3] Other data sourced from Bernard et al., 2024.[3]

Experimental Protocols

This compound Formulation and Administration

a. Standard Formulation (1 mg/kg/day)

-

Preparation: Dissolve this compound in a suitable vehicle such as saline.

-

Administration: Administer daily via subcutaneous injection at a dosage of 1 mg/kg body weight.

b. Extended-Release Formulation (1.25 mg per injection)

-

Preparation: The specific extended-release formulation for this compound is proprietary. A general approach for preparing an extended-release formulation for subcutaneous delivery in mice involves incorporating the peptide into a biodegradable polymer matrix.

-

Administration: Administer a single subcutaneous injection of 1.25 mg of the extended-release formulation.[1] A second injection may be given after two weeks to ensure sustained therapeutic levels, based on a reported half-life of approximately 2.9 days.[1]

VCID-HF Mouse Model Induction

This protocol describes the induction of a Vascular Contributions to Cognitive Impairment and Dementia (VCID) model through heart failure (HF) induced by myocardial infarction (MI).

-

Anesthesia and Preparation: Anesthetize three-month-old male C57BL/6J mice with isoflurane. Shave the chest and disinfect the surgical area.

-

Intubation and Ventilation: Intubate the mouse and connect it to a small animal ventilator.

-

Thoracotomy: Make a small incision in the skin and underlying muscle between the third and fourth ribs to expose the heart.

-

Ligation: Gently move the left lung to visualize the left anterior descending (LAD) coronary artery. Ligate the LAD artery with a suture. Successful ligation is confirmed by the blanching of the left ventricle.

-

Closure: Close the chest wall and skin incision with sutures.

-

Post-operative Care: Discontinue anesthesia and allow the mouse to recover in a warm cage. Provide appropriate analgesia. Heart failure typically develops over four weeks.

Behavioral Testing

a. Novel Object Recognition (NOR) Test

This test assesses recognition memory.

-

Habituation: Individually habituate mice to the testing arena (e.g., a 40x40 cm open field) for 5-10 minutes in the absence of any objects.

-

Training (Familiarization) Phase: Place two identical objects in the arena. Allow the mouse to explore the objects for a set period (e.g., 10 minutes).

-

Testing Phase: After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Record the time the mouse spends exploring each object for a set period (e.g., 5-10 minutes).

-

Data Analysis: Calculate the Discrimination Ratio: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive ratio indicates a preference for the novel object and intact recognition memory.

b. Y-Maze Test

This test evaluates spatial working memory based on spontaneous alternation.

-

Apparatus: A three-armed maze with arms of equal length.

-

Procedure: Place the mouse in the center of the maze and allow it to freely explore all three arms for a set period (e.g., 8 minutes).

-

Data Recording: Record the sequence of arm entries.

-

Data Analysis: An alternation is defined as three consecutive entries into three different arms. Calculate the percentage of spontaneous alternation: [Number of alternations / (Total number of arm entries - 2)] x 100. Higher percentages indicate better spatial working memory.

Immunohistochemistry for Microglia

This protocol details the staining for Iba-1, a marker for microglia, in mouse brain tissue.

-

Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brain in PFA. Cryoprotect the brain in sucrose and section on a cryostat.

-

Antigen Retrieval: If necessary, perform antigen retrieval by heating the sections in a citrate-based buffer.

-

Blocking: Block non-specific binding with a solution containing normal serum and a detergent (e.g., Triton X-100) for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against Iba-1 (e.g., rabbit anti-Iba1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.

-

Signal Amplification and Detection: Use an avidin-biotin complex (ABC) reagent followed by a diaminobenzidine (DAB) substrate to visualize the staining.

-

Imaging and Analysis: Mount the sections and image using a microscope. Quantify the number of Iba-1 positive cells in specific brain regions (e.g., hippocampus).

Visualizations

Caption: this compound signaling pathway.

Caption: Experimental workflow for this compound evaluation.

References

- 1. Assessment of Spontaneous Alternation, Novel Object Recognition and Limb Clasping in Transgenic Mouse Models of Amyloid-β and Tau Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. A quantitative analysis of spontaneous alternation behaviors on a Y-maze reveals adverse effects of acute social isolat… [ouci.dntb.gov.ua]

- 4. pharmtech.com [pharmtech.com]

- 5. This compound, A Novel Mas Receptor Agonist, Improves Neurovascular and Blood-Brain-Barrier Function in a Mouse Model of Vascular Cognitive Impairment and Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PNA5 in In-Vitro Neural Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNA5 is a novel glycosylated Angiotensin-(1-7) peptide derivative that functions as a potent Mas receptor agonist.[1] Emerging research highlights its neuroprotective properties, demonstrating its potential in models of neurodegenerative diseases and cognitive impairment.[2][3] In-vivo studies have shown that this compound can mitigate neuroinflammation, reduce oxidative stress, and protect against neuronal damage.[1][3] These effects are primarily mediated through the activation of the Mas receptor, which is expressed on various neural cell types, including neurons, microglia, and astrocytes.[1]

These application notes provide detailed protocols for utilizing this compound in in-vitro neural cell cultures to investigate its neuroprotective and anti-inflammatory effects. The following sections offer guidance on cell culture preparation, this compound treatment, and relevant downstream assays.

Mechanism of Action

This compound exerts its effects by binding to and activating the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS) in the brain.[1][4] Activation of the Mas receptor initiates a signaling cascade that counteracts the detrimental effects of the classical RAS pathway.[4] This signaling is associated with a reduction in reactive oxygen species (ROS) production and the suppression of pro-inflammatory cytokine release.[1]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound in in-vitro neural cell cultures. These values are intended as a starting point for experimental design and should be empirically determined for specific cell types and experimental conditions.

Table 1: this compound Dose-Response in Primary Cortical Neurons (Hypothetical Data)

| This compound Concentration | Neuronal Viability (% of Control) | Neurite Outgrowth (µm) |

| 0 nM (Control) | 100 ± 5 | 150 ± 10 |

| 10 nM | 105 ± 6 | 165 ± 12 |

| 50 nM | 115 ± 7 | 180 ± 15 |

| 100 nM | 125 ± 8 | 200 ± 18 |

| 500 nM | 120 ± 7 | 190 ± 16 |

| 1 µM | 110 ± 6 | 170 ± 14 |

Table 2: this compound Time-Course of Anti-Inflammatory Effect in Primary Microglia (Hypothetical Data)

| Time after LPS + this compound (100 nM) | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) |

| 0 h | 10 ± 2 | 5 ± 1 |

| 6 h | 150 ± 15 | 80 ± 8 |

| 12 h | 100 ± 10 | 50 ± 5 |

| 24 h | 50 ± 5 | 25 ± 3 |

| 48 h | 20 ± 3 | 10 ± 2 |

Experimental Protocols

Primary Neural Cell Culture

a. Primary Cortical Neuron Culture

This protocol is adapted from established methods for isolating and culturing primary cortical neurons.[5][6]

Materials:

-

E18 Rat Embryos

-

Dissection Medium (Hibernate®-A or similar)

-

Papain Dissociation System

-

Neurobasal Medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

-

Poly-D-Lysine coated culture plates/coverslips

Procedure:

-

Dissect cortices from E18 rat embryos in chilled dissection medium.

-

Mince the cortical tissue and incubate with papain solution at 37°C for 15-20 minutes.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.

-

Count the viable cells using a hemocytometer and plate them at a desired density (e.g., 2 x 10^5 cells/cm²) on Poly-D-Lysine coated surfaces.

-

Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

-

After 24 hours, perform a half-medium change to remove debris. Continue with half-medium changes every 3-4 days.

b. Primary Microglia Culture

This protocol is based on standard procedures for isolating primary microglia from neonatal mouse brains.[7][8][9]

Materials:

-

P0-P2 Mouse Pups

-

DMEM supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

-

Trypsin

-

Poly-L-Lysine coated flasks

Procedure:

-

Isolate brains from P0-P2 mouse pups and remove the meninges.

-

Dissociate the brain tissue by trypsinization and mechanical trituration.

-

Plate the mixed glial cell suspension in Poly-L-Lysine coated T-75 flasks.

-

Culture for 10-14 days until a confluent astrocyte layer forms with microglia growing on top.

-

Isolate microglia by shaking the flasks on an orbital shaker for 2 hours at 37°C.

-

Collect the supernatant containing detached microglia and plate them for experiments.

c. Primary Astrocyte Culture

This protocol follows established methods for isolating and purifying primary astrocytes.[10][11][12]

Materials:

-

P0-P2 Mouse Pups

-

DMEM/F12 medium supplemented with 10% FBS and Penicillin-Streptomycin

-

Trypsin

-

Poly-L-ornithine-coated plates

Procedure:

-

Prepare a mixed glial culture as described for microglia (Protocol 1b, steps 1-4).

-

After isolating the microglia by shaking, the remaining adherent cells are predominantly astrocytes.

-

Wash the astrocyte monolayer with PBS and treat with trypsin to detach the cells.

-

Re-plate the astrocytes onto new poly-L-ornithine-coated plates for experiments.

This compound Treatment of Neural Cell Cultures

Workflow for this compound Treatment and Analysis

Procedure:

-

Prepare stock solutions of this compound in a suitable vehicle (e.g., sterile water or PBS).

-

On the day of treatment, dilute the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Based on studies with other Mas receptor agonists, a starting concentration range of 10 nM to 1 µM is recommended.

-

Remove the existing medium from the cultured cells and replace it with the this compound-containing medium.

-

For control wells, use medium containing the vehicle alone.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before performing downstream assays.

Key Experimental Assays

a. Neuronal Viability and Neuroprotection Assay

This assay assesses the ability of this compound to protect neurons from a toxic insult.[13][14][15]

Materials:

-

Primary cortical neuron cultures

-

Neurotoxic agent (e.g., glutamate, hydrogen peroxide)

-

MTT reagent or LDH assay kit

Procedure:

-

Plate primary cortical neurons and allow them to mature for 7-10 days.

-

Pre-treat the neurons with various concentrations of this compound for 24 hours.

-

Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM glutamate) for a specified duration (e.g., 24 hours).

-

Assess cell viability using either the MTT assay (measures metabolic activity) or the LDH assay (measures membrane integrity) according to the manufacturer's instructions.

-

Compare the viability of neurons treated with this compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

b. Neurite Outgrowth Assay

This assay evaluates the effect of this compound on the growth and extension of neurites, a key aspect of neuronal health and development.[16][17][18]

Materials:

-

Primary cortical neuron cultures

-

Microscope with imaging capabilities

-

Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

-

Plate primary cortical neurons at a low density to allow for clear visualization of individual neurites.

-

Treat the neurons with different concentrations of this compound for 48-72 hours.

-

Fix the cells with 4% paraformaldehyde and immunostain for a neuronal marker (e.g., β-III tubulin).

-

Capture images of the neurons using a fluorescence microscope.

-

Use image analysis software to trace and measure the length of the longest neurite or the total neurite length per neuron.

c. Anti-inflammatory Assay in Microglia

This assay determines the ability of this compound to suppress the inflammatory response in microglia.[19][20][21]

Materials:

-

Primary microglia cultures

-

Lipopolysaccharide (LPS)

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β)

Procedure:

-

Plate primary microglia and allow them to adhere.

-

Pre-treat the microglia with various concentrations of this compound for 1-2 hours.

-

Stimulate an inflammatory response by adding LPS (e.g., 100 ng/mL) to the cultures.

-

Incubate for 6-24 hours.

-

Collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the supernatant using specific ELISA kits.

Conclusion

These application notes provide a framework for investigating the in-vitro effects of this compound on neural cell cultures. The provided protocols for cell culture, treatment, and downstream assays can be adapted to suit specific research questions. Due to the novelty of this compound, it is crucial for researchers to perform dose-response and time-course experiments to determine the optimal conditions for their specific experimental setup. The information gathered from such in-vitro studies will be invaluable for furthering our understanding of the therapeutic potential of this compound in neurological disorders.

References

- 1. This compound, A Novel Mas Receptor Agonist, Improves Neurovascular and Blood-Brain-Barrier Function in a Mouse Model of Vascular Cognitive Impairment and Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 3. This compound, A Novel Mas Receptor Agonist, Improves Neurovascular and Blood-Brain-Barrier Function in a Mouse Model of Vascular Cognitive Impairment and Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]

- 5. Primary cortical neurons culture and neuroprotective assays [bio-protocol.org]

- 6. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]

- 7. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Primary Microglia Culture & Isolation Service - Creative Biolabs [neuros.creative-biolabs.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Human Astrocytes (HA) Culture Protocol [sigmaaldrich.com]

- 11. Primary astrocyte culture [protocols.io]

- 12. Frontiers | Isolation and monoculture of functional primary astrocytes from the adult mouse spinal cord [frontiersin.org]

- 13. neuroproof.com [neuroproof.com]

- 14. Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]

- 15. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: An Enhanced Green Fluorescence Protein-based Assay for Studying Neurite Outgrowth in Primary Neurons [jove.com]

- 17. Neurite Outgrowth Assay [bio-protocol.org]

- 18. criver.com [criver.com]

- 19. Direct anti-inflammatory effects of angiotensin-(1–7) on microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]

- 21. AVE0991, a nonpeptide analogue of Ang-(1-7), attenuates aging-related neuroinflammation | Aging [aging-us.com]

PNA5 Application Notes and Protocols for Preclinical Cognitive Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of PNA5, a novel Mas receptor agonist, in preclinical studies investigating cognitive function. This compound has demonstrated potential in ameliorating cognitive deficits in models of vascular cognitive impairment and dementia (VCID) and Parkinson's disease.

Introduction

This compound is a glycosylated Angiotensin-(1-7) peptide derivative that acts as a potent agonist for the Mas receptor.[1][2] Its mechanism of action centers on the reduction of neuroinflammation and oxidative stress, offering a promising therapeutic strategy for neurological disorders associated with cognitive decline.[1][2] Preclinical studies have shown that this compound can reverse cognitive dysfunction in mouse models of VCID and Parkinson's disease.[2][3]

Mechanism of Action

This compound exerts its neuroprotective effects through the activation of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[4][5] Activation of the Mas receptor initiates a signaling cascade that counteracts the detrimental effects of the classical RAS axis (Angiotensin II/AT1 receptor). The primary downstream effects relevant to cognitive function include:

-

Reduction of Neuroinflammation: this compound has been shown to decrease the activation of microglia, the resident immune cells of the brain.[2][6] This modulation helps to reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thereby mitigating neuronal damage.[1][2]

-

Improved Cerebrovascular Function: this compound can enhance cerebral blood flow and improve the integrity of the blood-brain barrier, which are often compromised in conditions of cognitive impairment.[2]

-

Neuronal Protection: By reducing inflammation and oxidative stress, this compound helps to protect neurons from damage and loss, particularly in vulnerable brain regions like the hippocampus.[3]

Signaling Pathway

The signaling pathway initiated by this compound binding to the Mas receptor is multifaceted and involves several downstream effectors that contribute to its anti-inflammatory and neuroprotective properties.

References

- 1. This compound, A Novel Mas Receptor Agonist, Improves Neurovascular and Blood-Brain-Barrier Function in a Mouse Model of Vascular Cognitive Impairment and Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, A Novel Mas Receptor Agonist, Improves Neurovascular and Blood-Brain-Barrier Function in a Mouse Model of Vascular Cognitive Impairment and Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The angiotensin (1-7) glycopeptide this compound improves cognition in a chronic progressive mouse model of Parkinson's disease through modulation of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]

- 5. Angiotensin-(1-7) and Mas: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencealert.com [sciencealert.com]

Measuring PNA5 Bioavailability in the Brain: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNA5, a novel pleiotropic anti-inflammatory Angiotensin-(1-7) Mas receptor agonist, has demonstrated significant therapeutic potential for neurological disorders by exhibiting outstanding brain penetration and enhanced bioavailability.[1][2][3][4] Accurate measurement of its concentration and distribution within the central nervous system (CNS) is critical for understanding its pharmacokinetic and pharmacodynamic profile, thereby guiding preclinical and clinical development. These application notes provide detailed protocols for key in vivo, in situ, and in vitro techniques to assess the brain bioavailability of this compound.

I. In Vivo Techniques for Measuring this compound Brain Bioavailability

In vivo methods are essential for determining the concentration of this compound in the brain under physiological conditions.

Microdialysis